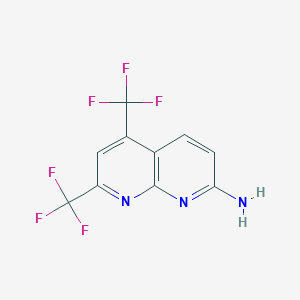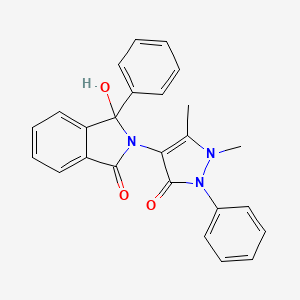![molecular formula C22H25N3O3S B1222503 (E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide](/img/structure/B1222503.png)
(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-2-propenamide is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
PET Dopamine D3 Receptor Radioligands
Carbon-11-labeled carboxamide derivatives, including variations of the (E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide structure, have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These compounds, prepared via O-[(11)C]methylation, showed radiochemical yields of 50-65% and specific activities of 111-148GBq/micromol, suggesting their potential use in neuroimaging applications (Gao et al., 2008).
Tocolytic Activity
The compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), a variant of the (E)-3-(4-methoxyphenyl) structure, exhibited significant inhibition of uterine smooth muscle contractions in non-pregnant rats. This suggests its potential tocolytic activity, which may be mediated through muscarinic receptors (Lucky & Omonkhelin, 2009).
Serotonin Antagonist Activity
Research on analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, which shares a structural similarity to the (E)-3-(4-methoxyphenyl) compound, has led to the development of compounds with improved selectivity and affinity for 5-HT1A receptors. This research indicates the potential of such compounds in targeting specific serotonin receptors (Raghupathi et al., 1991).
Anti-Inflammatory and Analgesic Properties
The derivatives of the compound, such as 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide, showed significant anti-inflammatory and analgesic activities in in vivo models. This suggests their potential therapeutic application in treating inflammation and pain (Okunrobo & Usifoh, 2006).
Fluorescent Ligands for Serotonin Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives, which share structural similarities with (E)-3-(4-methoxyphenyl), have been developed as environment-sensitive fluorescent ligands for 5-HT1A receptors. These compounds show high affinity for these receptors and are promising tools for visualizing 5-HT1A receptors in various models (Lacivita et al., 2009).
Anti-Tuberculosis Activity
The 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, structurally related to (E)-3-(4-methoxyphenyl), have shown potent antitubercular activities against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Jallapally et al., 2014).
Eigenschaften
Produktname |
(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide |
|---|---|
Molekularformel |
C22H25N3O3S |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide |
InChI |
InChI=1S/C22H25N3O3S/c1-27-18-10-7-17(8-11-18)9-12-21(26)23-22(29)25-15-13-24(14-16-25)19-5-3-4-6-20(19)28-2/h3-12H,13-16H2,1-2H3,(H,23,26,29)/b12-9+ |
InChI-Schlüssel |
ZGHUHJMSZAYUMP-FMIVXFBMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)
![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)

![3-[(3,4-Difluorophenyl)sulfonylamino]benzoic acid [2-[[(2-methylpropylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1222431.png)

![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)
![6-(4-Methoxyphenoxy)-2-imidazo[1,2-b]pyridazinecarboxylic acid ethyl ester](/img/structure/B1222436.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B1222439.png)
![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)


![2-ethoxy-N-[4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl]benzamide](/img/structure/B1222446.png)
![1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-YL)methyl]piperidine](/img/structure/B1222447.png)
![2-[[[(4-Methoxyphenyl)-oxomethyl]amino]methyl]-5-phenyl-3-furancarboxylic acid](/img/structure/B1222448.png)